2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6N2OS |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
2-methyl-5H-[1,3]thiazolo[4,5-c]pyridin-4-one |
InChI |
InChI=1S/C7H6N2OS/c1-4-9-6-5(11-4)2-3-8-7(6)10/h2-3H,1H3,(H,8,10) |
InChI Key |
NHKFEEVRTHJINI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=CNC2=O |
Origin of Product |
United States |
A Legacy of Innovation: the Historical Evolution and Significance of Fused Heterocyclic Nitrogen Sulfur Systems
The history of heterocyclic chemistry dates back to the early 19th century with the discovery of simple heterocycles like furan. numberanalytics.com Since then, the field has expanded exponentially, with a particular focus on fused systems that incorporate both nitrogen and sulfur atoms. openmedicinalchemistryjournal.com These heterocycles are not merely chemical curiosities; they form the backbone of many essential biological molecules and have found widespread use in various industries, from pharmaceuticals to materials science. numberanalytics.comnih.gov
The inherent properties of nitrogen and sulfur, such as the availability of lone-pair electrons and differences in electronegativity compared to carbon, impart unique reactivity and physicochemical characteristics to these fused systems. nih.gov This has made them a fertile ground for the development of novel compounds with a wide range of applications. The journey from simple monocyclic heterocycles to complex fused systems represents a significant leap in synthetic organic chemistry, enabling the construction of molecules with finely tuned properties.
The Thiazolo 4,5 C Pyridin 4 One Core: a Privileged Scaffold in Chemical Research
Within the vast landscape of nitrogen-sulfur heterocycles, the Thiazolo[4,5-c]pyridin-4-one core has emerged as a "privileged scaffold." This term is reserved for molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them exceptionally valuable in drug discovery and medicinal chemistry. The fusion of a thiazole (B1198619) and a pyridine (B92270) ring creates a rigid, planar structure with a specific spatial arrangement of heteroatoms, which is conducive to interactions with biological macromolecules.
The versatility of the Thiazolo[4,5-c]pyridin-4-one scaffold allows for the introduction of various substituents at different positions, enabling the systematic exploration of structure-activity relationships (SAR). This adaptability has led to the development of a diverse library of derivatives with a broad spectrum of biological activities.
A Family of Isomers: Structural Relationship of 2 Methyl 5h Thiazolo 4,5 C Pyridin 4 One to Other Fused Heterocycles
The chemical properties and biological activity of a heterocyclic compound are intrinsically linked to the arrangement of its constituent rings and heteroatoms. 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one is part of a larger family of thiazolopyridine isomers, each with a unique spatial orientation of the fused rings. Understanding the structural nuances between these isomers is crucial for rational drug design.
| Compound Name | Fused Ring System | Key Structural Features |
| This compound | Thiazolo[4,5-c]pyridine (B1315820) | The thiazole (B1198619) ring is fused to the 'c' face of the pyridine (B92270) ring. |
| Thiazolo[5,4-c]pyridine | Thiazolo[5,4-c]pyridine | The thiazole ring is fused to the 'c' face of the pyridine ring in a different orientation. |
| Thiazolo[4,5-b]pyridine (B1357651) | Thiazolo[4,5-b]pyridine | The thiazole ring is fused to the 'b' face of the pyridine ring. researchgate.net |
| Thiazolo[4,5-d]pyrimidine (B1250722) | Thiazolo[4,5-d]pyrimidine | A thiazole ring fused to a pyrimidine (B1678525) ring, representing a purine (B94841) isostere. researchgate.net |
These subtle structural variations can lead to significant differences in how these molecules interact with biological targets. For instance, the thiazolo[4,5-d]pyrimidine scaffold is considered a bioisostere of purines, which are fundamental components of DNA and RNA, highlighting the potential for these compounds to interact with a wide range of biological systems. researchgate.net
The Frontier of Research: Current Trends and Emerging Areas for 2 Methyl 5h Thiazolo 4,5 C Pyridin 4 One Analogues
Retrosynthetic Analysis and Strategic Disconnections for the Thiazolo[4,5-c]pyridin-4-one Core
A plausible retrosynthetic analysis of the this compound core suggests several strategic disconnections. The primary approach involves disconnecting the thiazole (B1198619) ring from the pyridine (B92270) ring. This leads to precursors such as a functionalized aminopyridine or a substituted thiazole, which can then be cyclized to form the fused bicyclic system.
Another key disconnection strategy targets the bonds within the pyridine ring, envisioning a construction of the pyridine moiety onto a pre-existing thiazole ring. This could involve precursors that undergo annulation reactions to form the six-membered ring. These retrosynthetic pathways guide the selection of appropriate starting materials and reaction conditions for the de novo synthesis of the thiazolo[4,5-c]pyridin-4-one scaffold.
De Novo Construction of the Thiazolo[4,5-c]pyridin-4-one Ring System
The de novo construction of the thiazolo[4,5-c]pyridin-4-one ring system can be achieved through several synthetic strategies, including cyclocondensation, annulation, and multi-component reactions.
Cyclocondensation and Annulation Approaches
Cyclocondensation reactions are a cornerstone in the synthesis of fused heterocyclic systems like thiazolopyridines. nih.gov For the thiazolo[4,5-c]pyridin-4-one core, this could involve the reaction of a suitably substituted aminothiazole with a three-carbon electrophilic component to construct the pyridinone ring. Conversely, an aminopyridinethione precursor could undergo cyclization with a two-carbon electrophile to form the thiazole ring.
Annulation strategies focus on building the pyridine ring onto a pre-existing thiazole. This can be achieved by utilizing thiazole derivatives with appropriate functional groups that can participate in ring-closing reactions to form the pyridinone moiety.
A novel and efficient protocol for the synthesis of the related thiazolo[4,5-c]pyridazine derivatives was developed using a high-pressure Q-Tube reactor to promote cyclocondensation reactions between 3-oxo-2-arylhydrazonopropanals and 4-thiazolidinones. nih.gov This approach highlights the utility of high-pressure conditions in facilitating [4+2] cyclocondensation reactions to form fused pyridazine (B1198779) rings, a strategy that could potentially be adapted for the synthesis of the pyridinone ring in the target scaffold. nih.gov
Multi-Component Reaction (MCR) Strategies for Scaffold Assembly
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds. nih.gov An MCR for the thiazolo[4,5-c]pyridin-4-one core could involve the one-pot reaction of three or more starting materials to assemble the bicyclic system in a single step. For instance, a reaction between a β-ketoester, an aminothiazole derivative, and an aldehyde could potentially lead to the formation of the desired scaffold.
A five-component cascade reaction has been successfully employed for the synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives. nih.gov This reaction utilizes cyanoacetohydrazide, acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine (B1669678) hydrochloride. nih.gov The process involves a domino sequence of N,S-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization. nih.gov Such complex cascade reactions demonstrate the power of MCRs in rapidly building molecular complexity and could be conceptually applied to the synthesis of the thiazolo[4,5-c]pyridin-4-one system.
Specific Reaction Sequences Employed in the Synthesis of Thiazolo[4,5-c]pyridin-4-one Derivatives
While specific literature on the synthesis of this compound is limited, the synthesis of its isomers and related structures provides valuable insights into potential synthetic routes. For the synthesis of thiazolo[5,4-b]pyridine (B1319707) derivatives, a common strategy involves the formation of an aminothiazole from a commercially available aminopyridine precursor. nih.gov For example, 3-amino-5-bromo-2-chloropyridine (B1291305) can be reacted with potassium thiocyanate (B1210189) to form the corresponding aminothiazole. nih.gov Subsequent functionalization, such as Suzuki cross-coupling reactions, can be used to introduce various substituents. nih.gov
Another approach involves the synthesis of thiazolo[4,5-d]pyrimidines, which are structurally similar to the target scaffold. These can be prepared by reacting 3-aryl-7-chloro-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thiones with secondary amines. nih.gov The starting chloro-substituted thiazolo[4,5-d]pyrimidine (B1250722) can be synthesized from the corresponding amine via diazotization and chlorination. researchgate.net
Functionalization and Derivatization of the Thiazolo[4,5-c]pyridin-4-one Scaffold
Post-synthetic modification of the thiazolo[4,5-c]pyridin-4-one scaffold is crucial for generating a library of derivatives for further studies.
Direct C-H Functionalization and Cross-Coupling Reactions
Direct C-H functionalization and cross-coupling reactions are powerful tools for the late-stage modification of heterocyclic cores. Novel substituted thiazole[4,5-c]pyridines have been synthesized in good yields from the unsubstituted thiazole[4,5-c]pyridine using direct C–H coupling reactions and N-oxide rearrangement chemistry. researchgate.net This indicates that the pyridine ring of the thiazolo[4,5-c]pyridine (B1315820) system is amenable to such functionalization strategies.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling, have been effectively used in the synthesis of related thiazolopyridine isomers. nih.gov For instance, a bromo-substituted thiazolo[5,4-b]pyridine can be coupled with boronic acids or their esters to introduce aryl or heteroaryl groups. nih.gov This methodology is highly valuable for creating a diverse range of derivatives from a common intermediate.
Below is a table summarizing various synthetic reactions and the types of compounds they produce.
Table 1: Synthetic Reactions and Corresponding Products| Reaction Type | Starting Materials | Product Type |
|---|---|---|
| Cyclocondensation | 3-oxo-2-arylhydrazonopropanals, 4-thiazolidinones | Thiazolo[4,5-c]pyridazine derivatives nih.gov |
| Multi-Component Reaction | Cyanoacetohydrazide, acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, cysteamine hydrochloride | Thiazolo[3,2-a]pyridine derivatives nih.gov |
| Aminothiazole Formation | 3-amino-5-bromo-2-chloropyridine, potassium thiocyanate | Aminothiazole intermediate for Thiazolo[5,4-b]pyridine synthesis nih.gov |
| Suzuki Cross-Coupling | Bromo-substituted thiazolo[5,4-b]pyridine, boronic acids/esters | Aryl/heteroaryl substituted Thiazolo[5,4-b]pyridines nih.gov |
Nucleophilic and Electrophilic Substitutions on the Thiazole and Pyridine Moieties
The fused thiazolo[4,5-c]pyridin-4-one core possesses a unique electronic landscape, making it amenable to both nucleophilic and electrophilic substitution reactions, though the reactivity of each ring is distinct.
The pyridine moiety, being electron-deficient, is generally deactivated towards electrophilic aromatic substitution (EAS). However, the presence of the fused, electron-rich thiazole ring and the pyridinone oxygen can influence the regioselectivity of such reactions. Electrophilic attack, if forced under harsh conditions, would likely occur at positions on the pyridine ring with the highest electron density, analogous to substitution patterns in other pyridine derivatives. quora.com
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at the positions ortho and para (positions 2 and 4) to the nitrogen atom. quora.comyoutube.com For a nucleophilic attack to proceed, a good leaving group must be present at one of these activated positions. The reaction proceeds through a stabilized anionic intermediate, often called a Meisenheimer complex. quora.com
The thiazole moiety, in contrast, is an electron-rich five-membered ring and is more reactive towards electrophiles than the pyridine ring. Electrophilic substitution on the thiazole ring is a common modification strategy for related heterocyclic systems.
Recent strategies have also emerged for the meta-selective C–H functionalization of pyridines through a temporary dearomatization process. This involves converting the pyridine into an electron-rich dienamine-like intermediate, which then reacts with an electrophile before rearomatizing. nih.gov While not yet specifically documented for this compound, this approach represents a potential route for functionalization at otherwise difficult-to-access positions.
Modifications via N-Oxide Rearrangement Chemistry
The formation of an N-oxide on the pyridine nitrogen atom significantly alters the reactivity of the thiazolopyridinone scaffold. The N-oxide group acts as a powerful activating group, influencing the electronic properties of the entire ring system. thieme-connect.de The N-O bond is highly polar, and resonance structures show that the positive charge on the nitrogen can be delocalized to the ortho and para positions, making them susceptible to nucleophilic attack. thieme-connect.de
A key reaction involving pyridine N-oxides is rearrangement chemistry, often initiated by acylation of the N-oxide oxygen. chemtube3d.comscripps.edu For a compound like this compound, which has an alkyl group at the 2-position of the thiazole ring adjacent to the pyridine, this strategy can enable functionalization of the methyl group. The process typically involves:
Acylation: The N-oxide oxygen is acylated, commonly with an acid anhydride (B1165640) like acetic anhydride, to form an O-acylpyridinium species. chemtube3d.com
Deprotonation: A base removes a proton from the 2-methyl group, creating an uncharged, ylide-like intermediate. chemtube3d.com
Rearrangement: The intermediate undergoes a nih.govnih.gov-sigmatropic rearrangement through a stable six-membered transition state. chemtube3d.com
Product Formation: This rearrangement ultimately leads to the formation of a product where the side chain has been functionalized, for example, by introducing an acetoxy group.
This sequence allows for modifications at a site remote from the initial N-oxidation, providing a versatile tool for creating complex analogues. chemtube3d.com
Alkylation, Acylation, and Amidation Strategies
Direct functionalization of the thiazolopyridinone core through alkylation, acylation, and amidation is a fundamental strategy for structural diversification. These reactions typically target the nitrogen atoms or other nucleophilic sites within the molecule.
Alkylation: The nitrogen atom of the pyridinone ring (at position 5) is a common site for alkylation. Under basic conditions, this nitrogen can be deprotonated and subsequently reacted with various alkyl halides to introduce a range of substituents.
Acylation and Amidation: The synthesis of amide derivatives often involves coupling reactions. For instance, a synthetic route for a related tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative involved the coupling of a tetracyclic aniline (B41778) with an N-acyl alanine (B10760859) derivative, showcasing a key amidation step in building a complex final molecule. researchgate.net Similarly, patent literature describes the formation of carboxamides by first treating a carboxylic acid with oxalyl chloride to form an acid chloride, which then reacts with an amine moiety on a thiazolo[5,4-b]pyridine core. google.com Buchwald coupling conditions have also been employed to link amine-containing fragments to the core structure. google.com
These strategies are crucial for exploring the structure-activity relationships of thiazolopyridinone derivatives by allowing the systematic modification of substituents.
Advanced Synthetic Techniques and Scalability
To meet the demands of screening programs and process development, advanced synthetic techniques are employed to create libraries of thiazolopyridinone analogues and to scale up production.
Solid-Phase Synthesis for Thiazolopyridinone Libraries
Solid-phase synthesis is a powerful technique for the rapid generation of a large number of related compounds, known as a chemical library. nih.govmdpi.com This method has been successfully applied to the synthesis of thiazolo-pyrimidinone derivatives, which are structurally analogous to thiazolopyridinones. mdpi.comresearchgate.net
The general workflow involves anchoring a starting material to a solid support, such as Merrifield resin, and then carrying out a series of reactions in a stepwise fashion. mdpi.com Key reactions adapted for the solid-phase synthesis of related thiazole-fused heterocycles include the Thorpe-Ziegler cyclization. mdpi.comnih.gov After the desired scaffold is built on the resin, further diversity can be introduced. For example, oxidation of a sulfide (B99878) to a sulfone on the resin allows for a subsequent nucleophilic substitution with a variety of amines. nih.gov Finally, the target molecules are cleaved from the solid support.
This approach has been used to generate a 57-member library of thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives over four steps with high per-step yields of 65–97%. nih.govmdpi.com Such libraries are invaluable for structure-activity relationship (SAR) studies. mdpi.com
Table 1: Overview of Solid-Phase Synthesis for Thiazolo-Pyrimidinone Library
| Parameter | Details | Reference |
| Scaffold | Thiazolo[4,5-d]pyrimidin-7(6H)-one | mdpi.com, nih.gov |
| Key Reactions | Thorpe–Ziegler, Cyclization | mdpi.com, researchgate.net |
| Solid Support | Merrifield Resin | mdpi.com |
| Library Size | 57 compounds | mdpi.com, nih.gov |
| Number of Steps | 4 | mdpi.com |
| Yield per Step | 65–97% | mdpi.com, nih.gov |
High-Pressure Synthesis Methodologies for Enhanced Reactivity and Yields
High-pressure synthesis is an advanced technique used to promote reactions that are slow or low-yielding under ambient conditions. aps.org By applying high pressure, typically in a specialized reactor like a Q-Tube, chemists can enhance reaction rates, improve yields, and sometimes access chemical transformations that are otherwise inaccessible. aps.orgnih.govresearchgate.net
This methodology has been effectively used for the synthesis of thiazolo[4,5-c]pyridazine derivatives, close structural analogues of the target compound. nih.govnih.gov The synthesis involved a [4 + 2] cyclocondensation reaction performed in a Q-tube reactor. nih.gov The benefits of this approach include:
Enhanced Reactivity: The high pressure accelerates the cyclocondensation process.
High Atom Economy: The method is efficient, minimizing waste.
Broad Substrate Scope: It tolerates a wide range of functional groups.
Scalability: The process is applicable to gram-scale syntheses. nih.govnih.gov
The use of high pressure can significantly improve the efficiency of key bond-forming steps in the synthesis of complex heterocyclic systems, making it a valuable tool for both discovery and process chemistry. mdpi.com
Table 2: Application of High-Pressure Synthesis for Thiazolopyridazines
| Feature | Description | Reference |
| Technique | Q-Tube High-Pressure Synthesis | nih.gov, researchgate.net |
| Reaction Type | [4 + 2] Cyclocondensation | nih.gov |
| Key Advantages | High atom economy, broad substrate scope, gram-scale applicability | nih.gov, nih.gov |
| Target Analogues | Thiazolo[4,5-c]pyridazines | nih.gov, nih.gov |
Chemical Reactivity and Mechanistic Investigations of 2 Methyl 5h Thiazolo 4,5 C Pyridin 4 One
Electrophilic and Nucleophilic Reactivity of the Fused Ring System
The thiazolo[4,5-c]pyridin-4-one core possesses distinct regions susceptible to both electrophilic and nucleophilic attack. The pyridine (B92270) ring is inherently electron-deficient, which generally makes it reactive towards nucleophiles, particularly at positions ortho and para to the ring nitrogen. nih.gov Conversely, the fused thiazole (B1198619) ring is comparatively electron-rich and can react with electrophiles. nih.gov
Nucleophilic Reactivity: The pyridinone ring, particularly the carbon atoms of the C=C bond, can be susceptible to nucleophilic addition reactions, a common reactivity pathway for α,β-unsaturated carbonyl systems. Nucleophilic aromatic substitution (SNAr) reactions may also be possible, especially if leaving groups are present on the pyridinone ring. rsc.org The carbonyl group at the C-4 position is a primary site for nucleophilic attack, leading to additions or substitutions.
Table 1: Predicted Reactivity at Key Positions
| Position | Atom | Predicted Reactivity | Rationale |
|---|---|---|---|
| C-2 | Carbon | Electrophilic substitution (after deprotonation of methyl group) | The methyl group can be deprotonated to form a nucleophilic carbanion. |
| N-3 | Nitrogen | Nucleophilic / Basic | Lone pair of electrons on the thiazole nitrogen. |
| C-4 | Carbon | Nucleophilic attack | Carbonyl carbon is electrophilic. |
| N-5 | Nitrogen | Nucleophilic / Basic; Site for alkylation/acylation | Amide nitrogen with a lone pair of electrons. |
| C-7 | Carbon | Nucleophilic substitution | Position is activated by the adjacent ring nitrogen and carbonyl group. |
| S-8 | Sulfur | Oxidation | Sulfur atom can be oxidized to sulfoxide (B87167) or sulfone. |
Rearrangement Reactions and Tautomerism within the Thiazolopyridinone Core
The structure of 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one allows for the existence of different tautomeric forms and the potential for skeletal rearrangements under specific conditions.
Tautomerism: The most significant tautomerism involves the pyridinone ring, which can exist in equilibrium between the lactam (keto) form and the lactim (enol) form. This is analogous to the well-studied tautomerism in pyrazol-5-ones and pyridones. researchgate.net The lactam form, this compound, is generally the predominant tautomer in neutral solutions and the solid state. However, the equilibrium can be influenced by solvent polarity, pH, and temperature, shifting towards the aromatic lactim tautomer, 2-Methyl-thiazolo[4,5-c]pyridin-4-ol.
Lactam (Keto) Form: this compound
Lactim (Enol) Form: 2-Methyl-thiazolo[4,5-c]pyridin-4-ol
This lactam-lactim tautomerism is crucial as the two forms exhibit different chemical reactivity and biological interaction profiles.
Rearrangement Reactions: Skeletal rearrangements of related fused heterocyclic systems have been reported, often catalyzed by a base. d-nb.infonih.gov For instance, studies on imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines have shown that they can undergo base-catalyzed rearrangement to form the regioisomeric imidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazine derivatives. d-nb.infonih.gov This suggests that under specific basic conditions, the thiazolo[4,5-c]pyridin-4-one core could potentially undergo similar structural reorganizations.
Oxidation-Reduction Pathways and Stability Studies
The thiazolopyridinone scaffold contains sites that are susceptible to both oxidation and reduction reactions, which can alter the compound's structure and properties.
Oxidation: The sulfur atom in the thiazole ring is a primary site for oxidation. Treatment with oxidizing agents can convert the sulfide (B99878) to a sulfoxide and further to a sulfone. rsc.org This transformation significantly alters the electronic properties and geometry of the ring system. The methyl group at the C-2 position can also be a site of oxidation, potentially yielding an aldehyde or carboxylic acid under appropriate conditions, similar to the oxidation of other methylpyridines. researchgate.net Furthermore, strong oxidation can lead to the aromatization of the dihydropyridine (B1217469) portion of related tetrahydrothiazolopyridine structures, or even ring-opening of the thiazole ring. rsc.org
Reduction: The pyridinone ring can be targeted by reducing agents. The C=C double bond within the ring can be reduced to a single bond, leading to a dihydropyridinone derivative. The carbonyl group at C-4 could also be reduced to a hydroxyl group, although this typically requires specific reducing agents. Catalytic hydrogenation may lead to the saturation of the pyridinone ring. For related thiazolopyridines, reduction can result in dihydro derivatives.
Table 2: Potential Oxidation-Reduction Products
| Reaction Type | Reagent Class | Potential Product |
|---|---|---|
| Oxidation | Peroxy acids (e.g., MCPBA) | This compound-8-oxide (Sulfoxide) |
| Oxidation | Strong oxidants (e.g., KMnO₄) | This compound-8,8-dioxide (Sulfone) rsc.org |
| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | 2-Methyl-6,7-dihydro-5H-thiazolo[4,5-c]pyridin-4-one |
| Reduction | Hydride reagents (e.g., NaBH₄) | 2-Methyl-5,6-dihydro-thiazolo[4,5-c]pyridin-4-ol |
Reaction Mechanisms of Derivatization and Functionalization
Derivatization of the this compound core can be achieved through various reaction mechanisms, allowing for the introduction of diverse functional groups.
N-Alkylation and N-Acylation: The nitrogen atom at the 5-position (N-5) of the pyridinone ring is an amide nitrogen that can be deprotonated by a base to form an anion. This anion is a potent nucleophile that can react with electrophiles like alkyl halides or acyl chlorides in a straightforward SN2 or nucleophilic acyl substitution reaction to yield N-substituted derivatives.
Michael Addition: The α,β-unsaturated system in the pyridinone ring is susceptible to Michael (conjugate) addition. Nucleophiles can add to the C-7 position, with the reaction mechanism involving the formation of an enolate intermediate that is subsequently protonated. This mechanism is a key step in multi-component reactions used to build related heterocyclic systems. nih.govrsc.org
Condensation Reactions: The active methyl group at C-2 can be deprotonated under basic conditions to form a carbanion. This nucleophile can then participate in condensation reactions with aldehydes or ketones (e.g., Knoevenagel or Claisen-Schmidt type reactions) to form styryl or related derivatives.
Metal-Catalyzed Cross-Coupling: If the thiazolopyridinone core is first halogenated (e.g., at C-7), it can undergo various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce aryl, vinyl, or alkynyl groups. This is a common strategy for functionalizing heterocyclic scaffolds. rsc.org
The synthesis of related functionalized imidazothiazolotriazines involves a mechanism of Michael addition of a thiol to an acetylene (B1199291) dicarboxylate ester, followed by an intramolecular cyclization. nih.gov Similar mechanistic pathways can be envisioned for the synthesis and functionalization of the thiazolopyridinone core.
pH-Dependent Reactivity and Stability
The reactivity and stability of this compound are expected to be highly dependent on pH due to the presence of ionizable functional groups.
Acidic Conditions (Low pH): In acidic media, the nitrogen atoms, particularly the pyridine-like nitrogen in the thiazole ring (N-3), can be protonated. Protonation alters the electron distribution in the fused ring system, potentially increasing the electrophilicity of the carbonyl carbon and making the ring system more resistant to electrophilic attack but more susceptible to nucleophilic attack. Protonation can also influence the compound's photophysical properties and stability. researchgate.net
Basic Conditions (High pH): In basic media, the N-H proton at the 5-position is acidic and can be removed to form an anionic species. This deprotonation enhances the nucleophilicity of the N-5 position, facilitating alkylation and acylation reactions. High pH will also shift the tautomeric equilibrium, potentially favoring the formation of the lactim-enolate species, which can alter the sites of reactivity for electrophiles (e.g., O-alkylation vs. N-alkylation). The stability of the compound may be compromised at very high pH, potentially leading to hydrolytic cleavage of the amide bond in the pyridinone ring.
Future Prospects and Interdisciplinary Research in Thiazolo 4,5 C Pyridin 4 One Chemistry
Innovations in Green Chemistry and Sustainable Synthesis of Thiazolopyridinones
The principles of green chemistry are increasingly being applied to the synthesis of complex heterocyclic compounds like thiazolopyridinones, aiming to reduce environmental impact and improve efficiency. Modern synthetic strategies focus on minimizing waste, avoiding hazardous solvents, and utilizing renewable resources.
One promising approach is the use of one-pot multicomponent reactions , which streamline synthetic sequences by combining multiple steps into a single operation, thereby reducing solvent usage and purification needs. For instance, the synthesis of related fused heterocyclic systems has been achieved through such efficient, atom-economical methods. The development of novel catalysts, particularly those that are reusable and derived from earth-abundant metals, is another key area of innovation.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov This technique is particularly advantageous for the synthesis of heterocyclic scaffolds, as it can significantly reduce the energy consumption of the process.
Furthermore, the exploration of environmentally benign solvents is a cornerstone of green synthetic chemistry. Acetic acid and deep eutectic solvents are being investigated as greener alternatives to traditional volatile organic compounds. mdpi.comnih.govrsc.orgyoutube.commdpi.com These solvents are often biodegradable, have low toxicity, and can sometimes be recycled, contributing to a more sustainable synthetic lifecycle. The use of water as a solvent in the synthesis of thiazole (B1198619) derivatives has also been reported, representing a significant step towards truly eco-friendly chemical processes. rsc.org
| Green Chemistry Approach | Advantages |
| One-Pot Multicomponent Reactions | Reduced waste, time, and solvent usage; increased efficiency. |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, reduced energy consumption. nih.govnih.gov |
| Green Solvents (e.g., water, acetic acid, deep eutectic solvents) | Lower toxicity, biodegradability, potential for recycling. mdpi.comnih.govrsc.orgrsc.org |
| Reusable Catalysts | Reduced catalyst waste and cost. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and chemical synthesis, offering powerful tools for the design and property prediction of novel compounds like 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one. These computational approaches can significantly accelerate the research and development process by identifying promising candidates and optimizing their properties in silico before their actual synthesis. nih.govresearchgate.netrsc.orgdmed.org.ua
Quantitative Structure-Activity Relationship (QSAR) models are being developed to correlate the structural features of thiazolopyridinone derivatives with their biological activities. youtube.comnih.govnih.govnih.gov By analyzing large datasets of known compounds, these models can predict the efficacy of new, unsynthesized molecules, thereby guiding the design of more potent and selective agents. nih.govnih.gov
Molecular docking simulations are employed to visualize and predict the binding interactions between thiazolopyridinone derivatives and their biological targets, such as protein kinases. nih.govmdpi.comnih.gov This allows for the rational design of molecules with improved binding affinity and specificity. Furthermore, molecular dynamics simulations can provide insights into the stability of ligand-protein complexes over time. nih.gov
AI and ML algorithms are also being used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of drug candidates. researchgate.net By flagging compounds with potentially unfavorable pharmacokinetic or toxicological profiles early in the discovery pipeline, these predictive models help to reduce the attrition rate of drug candidates in later stages of development. The in silico screening of large virtual libraries of thiazolopyridinone derivatives allows for the rapid identification of molecules with desirable biological and physicochemical properties. mdpi.comresearchgate.net
| AI/ML Application | Purpose |
| QSAR Modeling | Predicts biological activity based on chemical structure. youtube.comnih.govnih.govnih.gov |
| Molecular Docking | Simulates the binding of molecules to biological targets. nih.govmdpi.comnih.gov |
| ADMET Prediction | Forecasts the pharmacokinetic and toxicity profiles of compounds. researchgate.net |
| Virtual Screening | Rapidly screens large compound libraries for promising candidates. mdpi.com |
Exploration of Novel Chemical Biology Tools based on Thiazolopyridinone Core
The unique structural and electronic properties of the thiazolopyridinone scaffold make it an attractive platform for the development of novel chemical biology tools. These tools are instrumental in dissecting complex biological processes and elucidating the mechanisms of action of therapeutic agents. nih.govyoutube.com
Derivatives of thiazolopyridinone can be designed as selective inhibitors for specific enzymes, such as protein kinases. nih.govmdpi.comrsc.orgnih.govnih.govresearchgate.net These inhibitors can be used to probe the function of these enzymes in cellular signaling pathways and to validate them as therapeutic targets. The thiazolo[5,4-b]pyridine (B1319707) scaffold, for instance, has been utilized to discover inhibitors of various kinases, including PI3K and c-KIT. mdpi.comnih.gov
The development of fluorescently labeled thiazolopyridinone derivatives offers the potential for creating probes for bioimaging applications. nih.govrsc.orgnih.gov These fluorescent probes could be used to visualize the localization and dynamics of their biological targets within living cells, providing valuable spatiotemporal information. The fluorescence properties of related isothiazolo[4,5-b]pyridine and oxazolo[4,5-b]pyridine (B1248351) derivatives have been studied, indicating the potential for developing such tools. nih.govresearchgate.net
Furthermore, the thiazolopyridinone core could be incorporated into photoactivatable or "caged" compounds . These molecules remain inactive until they are exposed to light of a specific wavelength, which triggers the release of the active compound. This approach allows for precise control over the timing and location of drug action, which is highly desirable for studying dynamic biological processes.
Broadening the Scope of Material Science and Biotechnological Applications
Beyond its potential in medicinal chemistry, the thiazolo[4,5-c]pyridin-4-one scaffold holds promise for applications in material science and biotechnology. The electronic properties of fused thiazole systems suggest their utility in the development of novel organic materials.
Thiazole-based compounds have been investigated as organic semiconductors for applications in organic field-effect transistors (OFETs), organic solar cells, and organic light-emitting diodes (OLEDs). nih.govresearchgate.netresearchgate.net The electron-accepting nature of the thiazole ring makes it a valuable building block for creating materials with desirable electronic and photophysical properties. nih.gov The incorporation of the thiazolopyridinone core into conjugated polymers could lead to new materials with tailored optical and electronic characteristics for a variety of applications. researchgate.netrsc.org
In the realm of biotechnology, thiazolopyridinone derivatives could be utilized in the development of biosensors . mdpi.commdpi.com For example, a fluorescent derivative could be designed to exhibit a change in its emission properties upon binding to a specific analyte, forming the basis of a sensitive and selective detection method. The inherent biological activity of some thiazolopyridine derivatives also opens up possibilities for their use as antibacterial or antifungal agents in various biotechnological applications. nih.govresearchgate.net
| Application Area | Potential Use of Thiazolopyridinones |
| Material Science | Organic semiconductors, conjugated polymers for electronics. researchgate.netnih.govresearchgate.netresearchgate.netrsc.org |
| Biotechnology | Biosensors, antimicrobial agents. mdpi.commdpi.comnih.govresearchgate.net |
Q & A
Q. What are the common synthetic routes for 2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one and its derivatives?
- Methodological Answer : The synthesis often involves cyclocondensation or dipolar cycloaddition strategies. For example, 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives were synthesized via [3 + 3] cyclocondensation of 4-iminothiazolidone-2 with acetylacetone in methanol under sodium methylate catalysis . Similarly, aldol reactions on tetrahydroisoxazolopyridinone scaffolds (e.g., using LDA–TMEDA and benzaldehyde) yield alkenyl derivatives, as demonstrated in dehydrogenation studies . Halogenation strategies, such as photolysis or transition metal-catalyzed coupling, are also employed to introduce functional groups for drug development .
Q. How is structural characterization of this compound typically performed?
- Methodological Answer : Single-crystal X-ray diffraction is critical for confirming stereochemistry, as shown in the analysis of 3-(2-phenylethenyl)tetrahydroisoxazolopyridone (E-configuration confirmed via Hz) . NMR spectroscopy (e.g., H and C) is routinely used to verify substitution patterns and regioselectivity, particularly in thiazolopyridinones . Mass spectrometry and IR further validate molecular weight and functional groups.
Q. What initial biological screening approaches are used for thiazolopyridinone derivatives?
- Methodological Answer : In vitro cytotoxicity assays (e.g., MTT or SRB tests) against cancer cell lines are standard. For instance, 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives were screened for anticancer activity, revealing substituent-dependent potency . Antimicrobial activity is assessed via broth microdilution, with structural modifications at C-3 and C-6 positions guiding optimization .
Advanced Research Questions
Q. How can computational methods like CoMFA assist in optimizing dual-target activity of thiazolopyridinone derivatives?
- Methodological Answer : Comparative Molecular Field Analysis (CoMFA) models predict substituent effects on receptor binding. For imidazo[4,5-c]pyridin-4-one derivatives, CoMFA contour maps identified bulky groups near the C-4/C-5 positions enhancing PPARγ agonism, while electronegative groups at R1 improved AT1 antagonism . Similar approaches can be applied to thiazolopyridinones by mapping steric/electrostatic fields to activity data from iterative SAR studies.
Q. What strategies resolve contradictory biological activity data in structurally similar analogs?
- Methodological Answer : Contradictions often arise from subtle structural differences. For example, in thiazolopyridinones, replacing a methyl group with a phenylazo moiety at C-6 increased cytotoxicity 10-fold, highlighting the role of π-π interactions . Systematic SAR studies, combined with molecular docking (e.g., CDK2 inhibition studies in imidazo[4,5-c]pyridines), clarify binding modes and guide scaffold optimization .
Q. How are masked scaffolds like dihydrothiazolopyridinones utilized in prodrug design?
- Methodological Answer : Dehydrogenation-halogenation of tetrahydroisoxazolopyridinones generates halogenated intermediates that act as prodrugs. For example, 7-halo-4,5-dihydroisoxazolo[4,3-c]pyridin-4-ones are precursors to acylpyridone metabolites, enabling controlled release in vivo . Similarly, copper-catalyzed coupling of brominated intermediates (e.g., 7-bromo-imidazo[4,5-c]pyridinones) introduces bioorthogonal handles for targeted delivery .
Q. What experimental designs address low synthetic yields in aldol reactions of thiazolopyridinone scaffolds?
- Methodological Answer : Low yields (e.g., 53% in aldol condensation of 3-methyltetrahydroisoxazolopyridinone) are mitigated by optimizing reaction conditions:
- Temperature control : Stepwise warming from −20°C to 20°C minimizes side reactions .
- Catalyst screening : Transition metals (Cu, Pd) improve cross-coupling efficiency for C-7 functionalization .
- Solvent selection : Polar aprotic solvents (THF, acetonitrile) enhance reagent solubility and regioselectivity .
Data Contradiction Analysis
Q. Why do structurally analogous thiazolopyridinones exhibit divergent cytotoxicity profiles?
- Methodological Answer : Discrepancies arise from substituent electronic effects and cellular uptake variations. For example:
- Electron-withdrawing groups (e.g., −CF) enhance membrane permeability but may reduce target affinity .
- Bulkier substituents (e.g., phenylazo groups) improve intercalation with DNA or enzymes, as seen in topoisomerase I inhibition studies .
- Stereochemical factors : E/Z isomerism in alkenyl derivatives (e.g., 3-(2-phenylethenyl) groups) alters binding kinetics .
Key Methodological Takeaways
- Synthesis : Prioritize cyclocondensation and metal-catalyzed coupling for core functionalization .
- Characterization : Combine X-ray crystallography with advanced NMR to resolve regiochemical ambiguities .
- Biological Evaluation : Use dual-target CoMFA models and iterative SAR to balance potency and selectivity .
- Data Interpretation : Address contradictions via systematic substituent scanning and computational docking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
